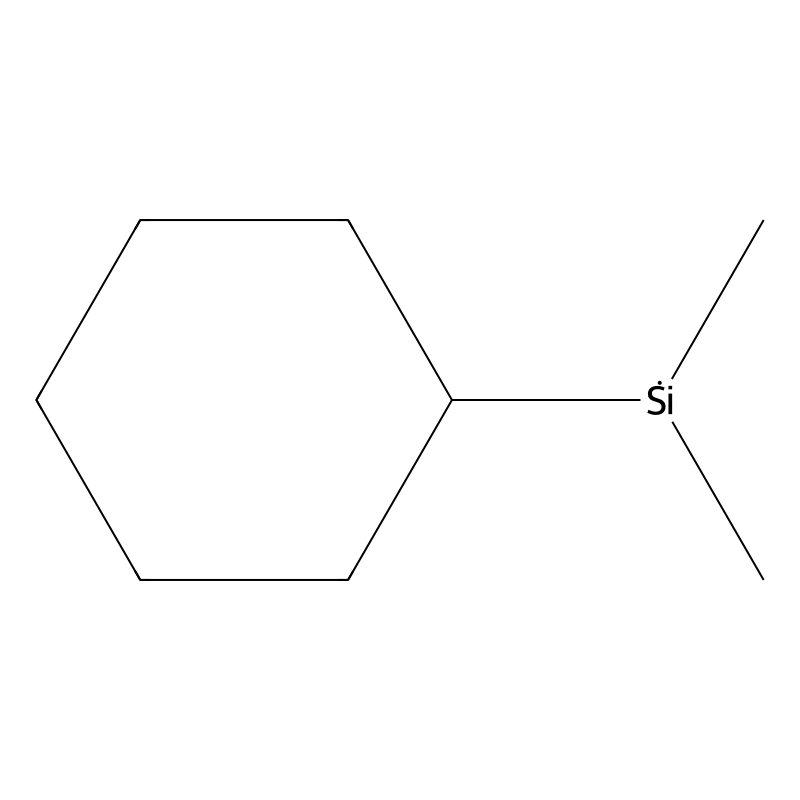

Cyclohexyldimethylsilane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexyldimethylsilane is an organosilicon compound characterized by the chemical formula . It is part of a larger family of silanes, which are silicon-based compounds known for their diverse applications across various fields. This particular compound features a cyclohexyl group attached to a dimethylsilane framework, which contributes to its unique properties and reactivity profile. Cyclohexyldimethylsilane is primarily recognized for its utility in organic synthesis and material science due to its ability to form strong bonds with various substrates, making it valuable in coatings, adhesives, and sealants.

- Hydrosilylation: This involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often facilitated by platinum or rhodium catalysts under mild conditions.

- Oxidation: The compound can be oxidized to produce silanols or siloxanes using agents such as hydrogen peroxide or ozone.

- Substitution Reactions: Cyclohexyldimethylsilane can undergo substitution where methoxy groups are replaced by other functional groups through nucleophilic attack, typically under basic conditions .

These reactions highlight the versatility of cyclohexyldimethylsilane in synthetic organic chemistry.

The synthesis of cyclohexyldimethylsilane can be achieved through various methods:

- Photochemically Induced Hydrosilylation: This method involves reacting cyclohexene with methyl dichlorosilane in the presence of a platinum catalyst under ultraviolet light, typically at temperatures up to 70°C. This approach yields high amounts of the desired product.

- Solvent-Free One-Step Process: A more efficient method involves using methyl dimethoxy silane, cyclohexane halide, and magnesium powder in a molar ratio of 1:1:1-1.5. This reaction is conducted under nitrogen protection and involves heating and stirring the mixture before refluxing it for optimal yield .

These methods reflect advancements in synthetic techniques aimed at improving efficiency and reducing environmental impact.

Cyclohexyldimethylsilane finds numerous applications across different industries:

- Coatings and Adhesives: Its strong bonding capabilities make it ideal for use in silicone-based materials that require durability and resistance to environmental factors.

- Biomedical Devices: The compound is explored for its potential in drug delivery systems due to its compatibility with biological tissues.

- Material Science: It serves as a precursor for synthesizing various organosilicon compounds used in advanced materials .

Studies on the interactions of cyclohexyldimethylsilane with other compounds reveal its ability to form stable siloxane networks when reacted with hydroxylated surfaces. This property is crucial for applications requiring durable coatings or adhesives, as it enhances adhesion strength and environmental resistance. Moreover, the hydrolysis of cyclohexyldimethylsilane produces cyclohexyl(methyl)silanediol and methanol, indicating its reactivity with water .

Similar Compounds: Comparison

Several compounds share structural similarities with cyclohexyldimethylsilane, including:

- Trimethyl(phenyl)silane

- Trimethyl(cyclohexyl)silane

- Trimethyl(phenoxy)silane

- Trimethyl(cyclohexyloxy)silane

Uniqueness

Cyclohexyldimethylsilane stands out due to its specific combination of cyclohexyl and dimethyl groups, which confer distinct chemical properties compared to similar silanes. Its enhanced reactivity in hydrosilylation reactions allows for better compatibility with various substrates, making it particularly useful in industrial applications where robust adhesion is required .